molecular formula C11H17BF2N2O2 B6172065 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2197909-48-9

3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6172065
CAS No.: 2197909-48-9
M. Wt: 258.07 g/mol
InChI Key: PZYDMALVYBQEHA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its difluoromethyl group and tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent modifications to introduce the difluoromethyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used in biochemical assays to study enzyme inhibition or activation.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-boronic acid

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the difluoromethyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Properties

CAS No.

2197909-48-9

Molecular Formula

C11H17BF2N2O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)7-6-16(5)15-8(7)9(13)14/h6,9H,1-5H3

InChI Key

PZYDMALVYBQEHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)F)C

Purity

95

Origin of Product

United States

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